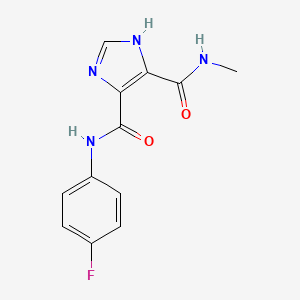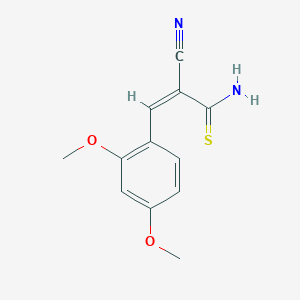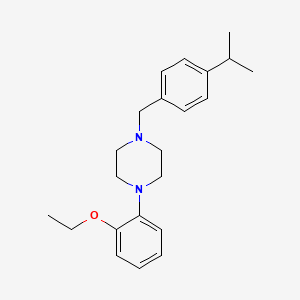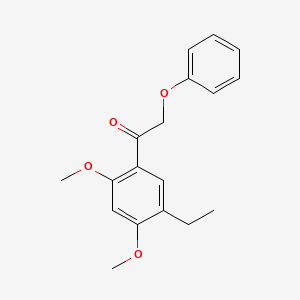
N~4~-(4-fluorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-fluorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide (referred to as FIM) is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. FIM belongs to the class of imidazole-4,5-dicarboxamide derivatives, which have been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities.
Wirkmechanismus
The mechanism of action of FIM is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including cyclic GMP-AMP synthase (cGAS) and STING (stimulator of interferon genes). These enzymes play a crucial role in the innate immune response, and their inhibition by FIM has been shown to suppress inflammation and promote anti-tumor immunity.
Biochemical and Physiological Effects:
FIM has been shown to have various biochemical and physiological effects, including the inhibition of cGAS and STING activity, suppression of inflammation, and promotion of anti-tumor immunity. FIM has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FIM has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and availability. However, FIM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for FIM research, including the evaluation of its potential as a drug candidate for the treatment of various diseases, the identification of its molecular targets and pathways, and the development of more efficient synthesis methods. FIM can also be used as a tool compound to study the role of cGAS and STING in various cellular processes and diseases. Additionally, the development of FIM analogs with improved pharmacological properties and reduced toxicity is an area of active research.
In conclusion, FIM is a promising chemical compound with various pharmacological properties that have been extensively studied in the scientific community. Its potential as a drug candidate and tool compound for studying various cellular processes and diseases make it an exciting area of research with numerous future directions.
Synthesemethoden
FIM can be synthesized using various methods, including the reaction between 4-fluoroaniline and N-methylimidazole-4,5-dicarboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction between 4-fluoroaniline and N-methylimidazole-4,5-dicarboxamide, followed by the addition of acetic anhydride. Both methods have been shown to yield FIM with high purity and yield.
Wissenschaftliche Forschungsanwendungen
FIM has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its potential as a drug candidate has been evaluated in several preclinical studies, where it has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. FIM has also been used as a tool compound to study the role of certain enzymes and pathways in various cellular processes.
Eigenschaften
IUPAC Name |
4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVXROVDMNJQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5860751.png)

![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)

![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)

![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)
![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)